molecular formula C20H24N4Na2O8S2 B12712958 Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate CAS No. 85536-99-8

Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate

Cat. No.: B12712958
CAS No.: 85536-99-8
M. Wt: 558.5 g/mol
InChI Key: LEMJVTWJBZOPHO-FAVVTALFSA-L
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Description

Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonate and triazene groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the diethylamino sulfonyl group: This step involves the reaction of diethylamine with a sulfonyl chloride derivative under controlled conditions.

    Triazene formation: The triazene group is synthesized by reacting an appropriate diazonium salt with an ethylating agent.

    Final assembly: The intermediate compounds are then combined through a series of condensation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by:

  • Using continuous flow reactors to maintain consistent reaction conditions.
  • Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity.
  • Employing automated systems to monitor and control reaction parameters, ensuring reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the cleavage of the triazene group.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with molecular targets such as enzymes and DNA. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and catalysis.

    Interfere with DNA: The triazene group can alkylate DNA, leading to strand breaks and inhibition of replication.

Comparison with Similar Compounds

Similar Compounds

    Disodium 3-hydroxynaphthalene-2,7-disulphonate: Another sulfonate compound with different functional groups.

    Disodium laureth sulfosuccinate: A surfactant with sulfonate groups used in cosmetics.

Uniqueness

Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is unique due to its combination of sulfonate and triazene groups, which confer specific chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable molecule for targeted research and industrial applications.

Properties

CAS No.

85536-99-8

Molecular Formula

C20H24N4Na2O8S2

Molecular Weight

558.5 g/mol

IUPAC Name

disodium;2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate

InChI

InChI=1S/C20H26N4O8S2.2Na/c1-5-21-24(18-10-8-15(34(29,30)31)12-16(18)20(25)26)22-17-13-14(9-11-19(17)32-4)33(27,28)23(6-2)7-3;;/h5,8-13,22H,6-7H2,1-4H3,(H,25,26)(H,29,30,31);;/q;2*+1/p-2/b21-5-;;

InChI Key

LEMJVTWJBZOPHO-FAVVTALFSA-L

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])/N=C\C.[Na+].[Na+]

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=CC.[Na+].[Na+]

Origin of Product

United States

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